molecular formula C11H17BrN+ B1223015 Bretylium CAS No. 59-41-6

Bretylium

Cat. No.: B1223015
CAS No.: 59-41-6
M. Wt: 243.16 g/mol
InChI Key: AAQOQKQBGPPFNS-UHFFFAOYSA-N
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Description

Bretylium is a quaternary ammonium compound with the chemical formula C11H17BrN . It was initially introduced in 1959 for the treatment of hypertension but later found its primary use as an antiarrhythmic agent. This compound blocks the release of noradrenaline from nerve terminals, thereby decreasing output from the peripheral sympathetic nervous system. It also acts by blocking potassium channels and is classified as a class III antiarrhythmic agent .

Preparation Methods

Bretylium can be synthesized through several routes. One common method involves the reaction of 2-bromobenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide . The reaction proceeds as follows:

C6H4BrCH2Cl+(CH3)2NHC6H4BrCH2N(CH3)2+HCl\text{C}_6\text{H}_4\text{BrCH}_2\text{Cl} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_4\text{BrCH}_2\text{N(CH}_3\text{)}_2 + \text{HCl} C6​H4​BrCH2​Cl+(CH3​)2​NH→C6​H4​BrCH2​N(CH3​)2​+HCl

In industrial production, this compound is often prepared as its tosylate salt, This compound tosylate , to enhance its solubility and stability .

Chemical Reactions Analysis

Bretylium undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various products depending on the conditions and reagents used.

    Reduction: Reduction of this compound can lead to the formation of secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions vary but often include derivatives of the original compound .

Scientific Research Applications

Bretylium has several scientific research applications:

Mechanism of Action

Bretylium exerts its effects by inhibiting the release of noradrenaline from sympathetic nerve terminals. This inhibition occurs through the depression of adrenergic nerve terminal excitability. Additionally, this compound blocks potassium channels, which contributes to its antiarrhythmic properties. Recent evidence suggests that this compound may also inhibit the sodium-potassium ATPase by binding to the extracellular potassium site .

Comparison with Similar Compounds

Bretylium is unique among antiarrhythmic agents due to its dual mechanism of action involving both neurotransmitter release inhibition and potassium channel blocking. Similar compounds include:

This compound’s unique combination of actions makes it particularly effective in certain clinical scenarios, especially in cases of refractory ventricular fibrillation .

Properties

IUPAC Name

(2-bromophenyl)methyl-ethyl-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN/c1-4-13(2,3)9-10-7-5-6-8-11(10)12/h5-8H,4,9H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQOQKQBGPPFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3170-72-7 (bromide), 61-75-6 (tosylate salt/solvate)
Record name Bretylium
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DSSTOX Substance ID

DTXSID3046958
Record name Bretylium
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Molecular Weight

243.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bretylium
Source Human Metabolome Database (HMDB)
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Solubility

Freely soluble, 1.54e-04 g/L
Record name Bretylium
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Record name Bretylium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bretylium inhibits norepinephrine release by depressing adrenergic nerve terminal excitability. The mechanisms of the antifibrillatory and antiarrhythmic actions of bretylium are not established. In efforts to define these mechanisms, the following electrophysiologic actions of bretylium have been demonstrated in animal experiments: increase in ventricular fibrillation threshold, increase in action potential duration and effective refractory period without changes in heart rate, little effect on the rate of rise or amplitude of the cardiac action potential (Phase 0) or in resting membrane potential (Phase 4) in normal myocardium, decrease in the disparity in action potential duration between normal and infarcted regions, and increase in impulse formation and spontaneous firing rate of pacemaker tissue as well as increase ventricular conduction velocity.
Record name Bretylium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01158
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

59-41-6
Record name Bretylium
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Record name Bretylium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bretylium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01158
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Bretylium
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Record name BRETYLIUM
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Record name Bretylium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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